molecular formula C17H10F6N6O B607294 Eltanexor CAS No. 1642300-52-4

Eltanexor

Cat. No. B607294
M. Wt: 428.2984
InChI Key: JFBAVWVBLRIWHM-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eltanexor (KPT-8602) is an investigational, second-generation compound . Like Selinexor, it functions by binding with, and inhibiting, the nuclear export protein, XPO1 . This leads to the accumulation of tumor suppressor proteins in the cell nucleus . It is currently being evaluated in clinical trials for the treatment of patients with hematologic and solid tumor malignancies .


Molecular Structure Analysis

Eltanexor has a molecular weight of 428.29 . Its molecular formula is C17H10F6N6O . The IUPAC name for Eltanexor is (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide .


Chemical Reactions Analysis

Eltanexor is an orally active exportin-1 (XPO1) inhibitor . It has effective anti-leukemic activity . Eltanexor inhibits XPO1-dependent nuclear export (EC50=60.9 nM) by directly targeting XPO1 . Eltanexor causes caspase-dependent apoptosis in a panel of leukemic cell lines .


Physical And Chemical Properties Analysis

Eltanexor has a molecular weight of 428.29 . Its molecular formula is C17H10F6N6O . The IUPAC name for Eltanexor is (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide . It is a synthetic organic compound .

Scientific Research Applications

  • Antiviral Applications : Eltanexor has been effective in inhibiting Human Cytomegalovirus (HCMV) replication and promoting Type I interferon response in human foreskin fibroblasts. This suggests its potential use as a broad-spectrum antiviral agent (Liao et al., 2021).

  • Cancer Treatment : It exhibits potent in vivo activity against a broad range of pediatric acute lymphoblastic leukemia subtypes, showing promise in the treatment of various leukemia forms (Lock et al., 2020). Additionally, it has been shown to synergize with dexamethasone in acute lymphoblastic leukemia and enhance the effects of dexamethasone on human B-ALL and T-ALL cell lines (Verbeke et al., 2020).

  • Myelodysplastic Syndrome Treatment : Eltanexor has been used as a monotherapy in patients with higher risk myelodysplastic syndrome primary refractory to hypomethylating agents, showing significant responses (Lee et al., 2021).

  • Glioblastoma Treatment : It effectively reduces the viability of glioblastoma and glioblastoma stem-like cells at nano-molar concentrations, suggesting its efficacy in treating brain tumors (Otte et al., 2022).

  • Combination Therapy with CAR T Cells : When combined with chimeric antigen receptor (CAR) T cells, Eltanexor showed potential in treating CD19-positive malignancies, though its simultaneous use with CAR T cells is advised against due to toxicity concerns (Wang et al., 2021).

  • Prostate Cancer Treatment : Eltanexor shows preliminary anti-tumor activity in patients with metastatic castration-resistant prostate cancer, suggesting its potential in this field as well (Zhang et al., 2019).

  • Acute Myeloid Leukemia Treatment : Eltanexor synergizes with venetoclax to eliminate leukemia cells and extend survival in an in vivo model of acute myeloid leukemia, offering a new avenue for treatment strategies (Fischer et al., 2018).

Safety And Hazards

Eltanexor is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Eltanexor has received regulatory designations from the FDA and EC, reinforcing its potential to improve clinical outcomes for patients with relapsed/refractory MDS . Karyopharm Therapeutics Inc. is dedicated to advancing ongoing clinical trials and is committed to bringing Eltanexor to these patients and their families as a new treatment option .

properties

IUPAC Name

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBAVWVBLRIWHM-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eltanexor

CAS RN

1642300-52-4
Record name Eltanexor [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltanexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELTANEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
255
Citations
RF Cornell, AC Rossi, R Baz, CC Hofmeister, C Shustik… - Blood, 2017 - Elsevier
… eltanexor QDx5 + dex is ongoing in expansion cohorts. The preliminary efficacy of eltanexor (Table 1) shows that eltanexor … Mean C max and AUC 0-inf values for eltanexor doses of 5 - …
Number of citations: 14 www.sciencedirect.com
S Lee, B Bhatnagar, SR Mohan, WT Senapedis Jr… - Blood, 2019 - Elsevier
… to: Gr3 diarrhea related to eltanexor, Gr5 sepsis not related per investigator, Gr3 pneumonia not related, and withdrawal by pt. Conclusion: Oral eltanexor demonstrated preliminary anti-…
Number of citations: 4 www.sciencedirect.com
S Lee, S Mohan, J Knupp… - … of Hematology & …, 2022 - jhoonline.biomedcentral.com
… eltanexor in patients with higher-risk MDS and 5–19% myeloblasts. Two starting doses of eltanexor … We therefore analyzed eltanexor treatment in a phase 1 cohort of patients with higher…
Number of citations: 7 jhoonline.biomedcentral.com
S Lee, S Mohan, J Knupp, K Chamoun, X Bai, X Ma… - 2021 - ascopubs.org
e19037 Background: Patients (pts) with myelodysplastic syndrome (MDS) refractory to hypomethylating agents (HMAs) have limited therapeutic options and a dismal prognosis with a …
Number of citations: 3 ascopubs.org
J Zhang, DD Chism, ST Tagawa, P Monk… - J. Clin …, 2019 - pdfs.semanticscholar.org
… phase 2 dose (RP2D) of eltanexor in patients with advanced cancers. In this dose expansion cohort, patients with mCRPC received once daily oral eltanexor +/- Abi for 5 days per week (…
Number of citations: 1 pdfs.semanticscholar.org
S Lee, SR Mohan, J Knupp, K Chamoun, I Karasik… - Blood, 2021 - Elsevier
… Early results from a phase 1/2 study of eltanexor in patients … ) evaluated oral eltanexor monotherapy in patients with high-… Further evaluation of eltanexor in MDS as a single agent and …
Number of citations: 2 www.sciencedirect.com
RB Lock, K Evans, CD Jones, SW Erickson, BA Teicher… - Cancer Research, 2020 - AACR
… , eltanexor showed potent in vivo activity against acute lymphoblastic leukemia (ALL) patient-derived xenografts (PDXs). In an effort to understand whether eltanexor … received eltanexor …
Number of citations: 1 aacrjournals.org
K Otte, K Zhao, M Braun, A Neubauer, H Raifer… - Biomedicines, 2022 - mdpi.com
… Immunofluorescence of GBM cell lines treated with Eltanexor revealed a strong … for Eltanexor-induced apoptosis. From these data, we conclude that monotherapy with Eltanexor …
Number of citations: 2 www.mdpi.com
Y Liao, X Ke, T Deng, Q Qin - Frontiers in Microbiology, 2021 - frontiersin.org
… This study reveals a novel antiviral mechanism of Eltanexor … In this study, we examined the effects of Eltanexor (KPT-8602), … Our results indicate that Eltanexor significantly inhibits HCMV …
Number of citations: 3 www.frontiersin.org
S Camilli, R Lockey, N Kolliputi - Cell Biochemistry and Biophysics, 2023 - Springer
Programmed cell death (PCD) is a process that occurs naturally in cells in response to different endogenous or exogenous factors and facilitated by specific proteins. The three common …
Number of citations: 2 link.springer.com

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